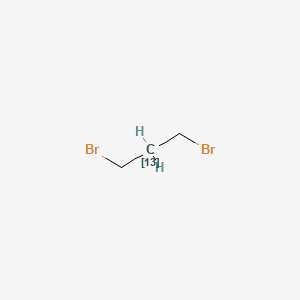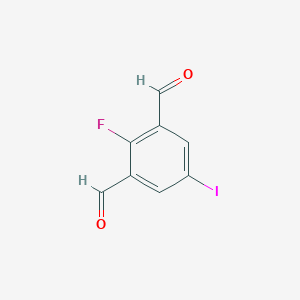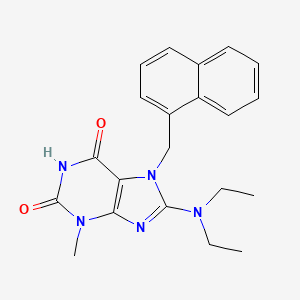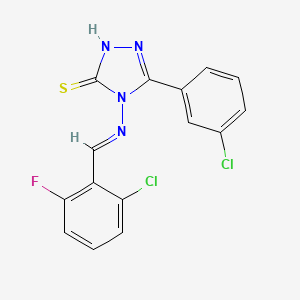
2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-bromo-2-(4-méthoxyphényl)quinoléine-4-carboxylate de 2-(4-nitrophényl)-2-oxoéthyle est un composé organique complexe qui appartient à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leur large éventail d’activités biologiques et d’applications en chimie médicinale. Ce composé, avec ses substituants uniques, peut présenter des propriétés chimiques et biologiques intéressantes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-bromo-2-(4-méthoxyphényl)quinoléine-4-carboxylate de 2-(4-nitrophényl)-2-oxoéthyle implique généralement des réactions organiques en plusieurs étapes. Une approche courante pourrait inclure :
Formation du noyau quinoléine : Cela peut être réalisé par la synthèse de Skraup, où les dérivés de l’aniline réagissent avec le glycérol et l’acide sulfurique en présence d’un agent oxydant.
Estérification : Le groupe carboxylate peut être introduit par des réactions d’estérification impliquant des acides carboxyliques et des alcools appropriés.
Réactions de substitution : Les groupes nitrophényle et méthoxyphényle peuvent être introduits par des réactions de substitution aromatique nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de catalyseurs, de solvants et de conditions de réaction spécifiques pour améliorer l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe méthoxy, conduisant à la formation de dérivés de la quinone.
Réduction : Le groupe nitro peut être réduit en amine en utilisant des agents réducteurs comme l’hydrogène gazeux en présence d’un catalyseur ou d’hydrure métallique.
Substitution : L’atome de brome peut être substitué par divers nucléophiles, conduisant à une large gamme de dérivés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Palladium sur carbone (Pd/C) avec de l’hydrogène gazeux, borohydrure de sodium.
Substitution : Méthylate de sodium, tert-butylate de potassium.
Principaux produits
Oxydation : Dérivés de la quinone.
Réduction : Dérivés aminés.
Substitution : Divers dérivés substitués de la quinoléine.
Applications de la recherche scientifique
Le 6-bromo-2-(4-méthoxyphényl)quinoléine-4-carboxylate de 2-(4-nitrophényl)-2-oxoéthyle peut avoir plusieurs applications dans la recherche scientifique :
Chimie médicinale : Utilisation potentielle comme composé de tête pour le développement de nouveaux médicaments, en particulier pour ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Études biologiques : Utilisé comme sonde pour étudier les voies biologiques et les interactions.
Science des matériaux :
Applications De Recherche Scientifique
2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate may have several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: Used as a probe to study biological pathways and interactions.
Material Science:
Mécanisme D'action
Le mécanisme d’action de ce composé dépendrait de sa cible biologique spécifique. En général, les dérivés de la quinoléine peuvent interagir avec l’ADN, les enzymes et les récepteurs, conduisant à divers effets biologiques. Les groupes nitrophényle et méthoxyphényle peuvent améliorer son affinité de liaison et sa spécificité envers certaines cibles moléculaires.
Comparaison Avec Des Composés Similaires
Composés similaires
Chloroquine : Un médicament antipaludique avec un noyau quinoléine.
Dérivés de la quinoléine-4-carboxylate : Connus pour leurs activités antimicrobiennes et anticancéreuses.
Dérivés de la bromoquinoléine : Étudiés pour leur utilisation potentielle dans le traitement des infections et du cancer.
Unicité
Le 6-bromo-2-(4-méthoxyphényl)quinoléine-4-carboxylate de 2-(4-nitrophényl)-2-oxoéthyle est unique en raison de sa combinaison spécifique de substituants, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport aux autres dérivés de la quinoléine.
Propriétés
Numéro CAS |
355420-83-6 |
|---|---|
Formule moléculaire |
C25H17BrN2O6 |
Poids moléculaire |
521.3 g/mol |
Nom IUPAC |
[2-(4-nitrophenyl)-2-oxoethyl] 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17BrN2O6/c1-33-19-9-4-15(5-10-19)23-13-21(20-12-17(26)6-11-22(20)27-23)25(30)34-14-24(29)16-2-7-18(8-3-16)28(31)32/h2-13H,14H2,1H3 |
Clé InChI |
QBUNTERTLIYIGY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-({4-[(E)-(2-Chloro-4-hydroxy-5-methoxyphenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12054415.png)
![2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole](/img/structure/B12054417.png)

![2-[(E)-hydroxyiminomethyl]pyren-1-ol](/img/structure/B12054428.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12054431.png)
![[1-[2-bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12054432.png)



![1-butyl-N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12054468.png)


